Superior Aryne Precursor Yield: 2-Iodophenyl Triflate vs. Alternative Benzyne Precursors in Nonpolar Solvent
In a direct head-to-head comparison of ortho-methoxybenzyne precursors under nonpolar solvent conditions, 2-iodo-3-methoxyphenyl triflate (an analog of the target compound) delivered a 90% isolated yield of the desired cycloadduct. This performance is markedly superior to the silyltriflate (o-TMS-phenyl triflate) precursor, which yielded only a trace amount (<10% isolated yield) under the same conditions. Other precursors, including the 2-chloro and 2-fluoro analogs, produced complex mixtures or significantly lower yields (22% and 55%, respectively) [1]. The structural basis for this superiority—the ortho-iodo/triflate motif—is directly scalable to the parent 2-iodophenyl triflate.
| Evidence Dimension | Isolated yield of 3-methoxybenzyne cycloadduct in THF at –78 °C with n-BuLi |
|---|---|
| Target Compound Data | 2-Iodo-3-methoxyphenyl triflate: 90% isolated yield |
| Comparator Or Baseline | 2-(Trimethylsilyl)phenyl triflate: <10% yield; 2-Chloroanisole: 22% yield; 2-Fluoroanisole: 55% yield; Iodophenyl tosylate: 72% yield |
| Quantified Difference | Iodo-triflate produces 90% yield vs. ≤72% for all comparators; an absolute gain of ≥18 percentage points over the next-best precursor |
| Conditions | THF, –78 °C, n-BuLi (1.1 equiv), furan as trapping agent; nonpolar solvent constraint |
Why This Matters
For procurement decisions, this data means that selecting the iodo-triflate precursor directly translates to a nearly quantitative preparative yield, avoiding the extensive purification and material loss associated with lower-yielding alternatives.
- [1] Ganta, A.; Snowden, T. S. Facile Preparation of 2-Iodophenyl Trifluoromethanesulfonates: Superior Aryne Precursors. Synlett 2007, 2007 (14), 2227–2231. Table 1, entries 1–9. View Source
